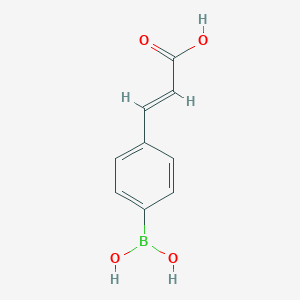

4-(Carboxyvin-2-YL)phenylboronic acid

Descripción general

Descripción

4-(Carboxyvin-2-YL)phenylboronic acid is a useful research compound. Its molecular formula is C9H9BO4 and its molecular weight is 191.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-(Carboxyvin-2-YL)phenylboronic Acid is Beta-lactamase in Escherichia coli (strain K12) . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, which could suggest a potential mechanism of action .

Análisis Bioquímico

Biochemical Properties

It is known to interact with the enzyme Beta-lactamase in Escherichia coli (strain K12)

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

4-(Carboxyvin-2-YL)phenylboronic acid is a boronic acid derivative with significant potential in biological applications, particularly in the field of cancer research and enzyme inhibition. Its structure, characterized by a phenylboronic acid moiety and a carboxyvinyl substituent, enhances its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHBO

- Molecular Weight : 191.98 g/mol

- Purity : Typically around 95%.

Target Enzymes

This compound primarily targets beta-lactamase enzymes, specifically in Escherichia coli (strain K12). It has been shown to form reversible covalent complexes with these enzymes, which suggests a potential mechanism for inhibiting antibiotic resistance pathways .

Binding Interactions

The compound's ability to interact with glycan structures on cancer cell surfaces enhances its selectivity for targeting cancer cells. This interaction is crucial for improving imaging and therapeutic efficacy in cancer treatments.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity by inhibiting beta-lactamase enzymes. This inhibition can enhance the effectiveness of beta-lactam antibiotics, such as cefotaxime, against resistant strains of bacteria .

Anticancer Potential

The compound has demonstrated potential in targeting cancer cells through its selective binding to specific glycans. This property is being explored to develop targeted therapies that minimize cytotoxicity while maximizing therapeutic outcomes.

Inhibition Studies

A study utilized X-ray crystallography to elucidate the interaction between this compound and AmpC beta-lactamase. The findings suggested that this compound acts as an effective inhibitor, potentially reversing antibiotic resistance in clinical strains of E. coli expressing KPC-2 .

| Study | Focus | Findings |

|---|---|---|

| Interaction with AmpC β-lactamase | Confirmed as an inhibitor; structural analysis via X-ray crystallography. | |

| Targeting cancer cells | Enhanced selectivity for cancer cells through glycan interactions; low cytotoxicity reported. |

Synthetic Routes

Various synthetic methodologies have been developed for this compound, allowing for modifications that can tailor its properties for specific applications. These methods include traditional organic synthesis techniques that leverage the reactivity of boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

One of the significant applications of 4-(Carboxyvin-2-YL)phenylboronic acid is its role as an inhibitor of β-lactamase enzymes, particularly in Escherichia coli. β-lactamases are enzymes that confer resistance to β-lactam antibiotics, making this compound valuable in combating antibiotic resistance. Research indicates that it forms reversible covalent complexes with these enzymes, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics .

Case Study: Inhibition of AmpC β-Lactamase

A structural analysis using X-ray crystallography revealed how this compound interacts with AmpC β-lactamase. The binding at the active site prevents the enzyme from hydrolyzing antibiotics, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Organic Synthesis Applications

Cross-Coupling Reactions

In organic synthesis, boronic acids are widely used as intermediates in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound can participate in these reactions to form carbon-carbon bonds, making it a crucial building block for synthesizing complex organic molecules .

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling of aryl halides with boronic acids | Forms C-C bonds; useful in pharmaceuticals |

| Borylation | Introduction of boron into organic molecules | Enhances reactivity and selectivity |

Biochemical Applications

Polymer Functionalization

this compound can be used to functionalize polymers, leading to the development of bioresponsive materials. For instance, it has been incorporated into hydrogels that respond to changes in pH or glucose levels, which could be beneficial for drug delivery systems .

Case Study: Drug Delivery Systems

Research has shown that polymers functionalized with phenylboronic acids can form dynamic hydrogels capable of releasing drugs in response to specific biological stimuli. This property is particularly advantageous for targeted therapy in cancer treatment .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

CPBA participates in Suzuki-Miyaura reactions, forming biaryl compounds via palladium-catalyzed coupling with aryl halides. This reaction is widely used in pharmaceutical synthesis and materials science.

Key Features:

- Catalysts : Pd complexes (e.g., Pd(PPh₃)₄) with phosphine ligands.

- Base : Sodium carbonate, triethylamine, or potassium phosphate.

- Conditions : Aqueous/organic biphasic systems or pure aqueous phases with phase-transfer catalysts (e.g., TBAB) .

Example Reaction:

Applications: Synthesis of biaryl intermediates for liquid crystals, HIV protease inhibitors, and fluorescent dyes .

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group in CPBA undergoes amidation with amines using carbodiimide reagents like EDC/NHS, enabling bioconjugation and polymer functionalization.

Experimental Protocol (from ):

- Activation : CPBA reacts with EDC/NHS in pH 6.0 buffer to form an active ester.

- Conjugation : The activated ester reacts with primary amines (e.g., chitosan nanoparticles) under mild conditions (25°C, 24 h).

- Purification : Dialysis removes unreacted reagents.

Outcome : Phenylboronic acid-decorated nanoparticles showed enhanced tumor targeting and drug delivery efficiency .

Esterification Reactions

CPBA’s carboxylic acid group forms esters with alcohols under acidic or coupling conditions.

General Reaction:

Applications: Derivatization for solubility tuning or polymer synthesis .

Cooperative Catalysis in Dehydrative Condensation

CPBA acts as a co-catalyst with nucleophilic bases (e.g., DMAPO) for amide bond formation between carboxylic acids and amines.

Mechanism:

- Activation : CPBA forms a boronate ester with the carboxylic acid.

- Nucleophilic Attack : DMAPO enhances the electrophilicity of the intermediate, facilitating amine attack .

Performance :

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| α-Branched acids | CPBA + DMAPO | 90–99 |

| Aromatic acids | CPBA + DMAPO | 97 |

pH-Responsive Interactions with Diols

The boronic acid group binds reversibly to 1,2- or 1,3-diols (e.g., sialic acid on cancer cells), enabling stimuli-responsive drug delivery systems.

Example:

- CPBA-modified chitosan nanoparticles exhibited pH-dependent release of doxorubicin in tumor microenvironments (pH 6.5–6.8) .

Inhibition of β-Lactamases

CPBA derivatives inhibit AmpC β-lactamase through covalent interactions with catalytic serine residues, as shown in X-ray crystallography (PDB: 1KE0) .

Structural Insights

- Boronic Acid Group : Engages in Suzuki coupling and diol complexation.

- Carboxylic Acid : Enables conjugation via amidation/esterification.

- Conjugated System : Enhances electronic properties for catalytic roles .

This compound’s versatility in cross-coupling, bioconjugation, and catalysis underscores its importance in organic synthesis and biomedicine.

Propiedades

IUPAC Name |

(E)-3-(4-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159896-15-8 | |

| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Carboxyvin-2-YL)phenylboronic acid interact with AmpC β-lactamase and what are the downstream effects?

A1: The research paper describes the use of X-ray crystallography to determine the structure of AmpC β-lactamase from E. coli in complex with this compound. [] While the abstract doesn't provide specific details about the interaction or downstream effects, it suggests that this compound acts as an inhibitor of this enzyme. Further investigation into the full text of the paper would be required to elaborate on the specific interactions within the active site and the resulting impact on the enzyme's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.